molecular formula C₂₂H₂₈NNaO₈ B1146974 (R)-普萘洛尔 β-D-葡萄糖醛酸钠盐 CAS No. 87102-70-3

(R)-普萘洛尔 β-D-葡萄糖醛酸钠盐

货号 B1146974
CAS 编号: 87102-70-3
分子量: 457.45
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Propranolol beta-D-glucuronide sodium salt, also known as (R)-1-(3-(1-naphthyloxy)propyl)-3-hydroxy-1-propanol beta-D-glucuronide sodium salt, is an important intermediate in the synthesis of propranolol, a β-adrenergic receptor antagonist used in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. It is also used in the synthesis of other drugs such as atenolol, metoprolol, and acebutolol. The structure of (R)-propranolol beta-D-glucuronide sodium salt is shown in Figure 1.

科学研究应用

在神经精神疾病中的作用

普萘洛尔是一种 β-肾上腺素能阻滞剂,已被证明作为神经阻滞剂耐药慢性精神分裂症患者的辅助治疗具有潜在益处。该应用基于其在改善某些对治疗无反应的精神病状况的症状方面的疗效。研究表明普萘洛尔在增强神经阻滞剂治疗中的价值,特别是在难治性精神分裂症患者中,突出了其在神经精神病学中除其众所周知的心血管作用之外的潜在效用 (Berlant,1987).

治疗婴儿血管瘤

普萘洛尔最初用于治疗心血管疾病,它在治疗婴儿血管瘤 (IHs)(最常见的婴儿肿瘤)中找到了新的应用。口服普萘洛尔已成为 IH 治疗的一线药物。这种再利用是基于偶然发现其在 IH 复旧中的疗效,为管理这些肿瘤提供了新的视角。尽管普萘洛尔被广泛使用,但它促进 IH 消退的确切机制尚未完全了解,有必要对其药理学和作用机制进行进一步研究 (Tan, Guo, & Wang, 2021).

环境影响和生态毒理学

对包括普萘洛尔在内的抗高血压残留物在水生环境中发生和生态影响的研究强调了需要更好地了解其生态毒理学影响。普萘洛尔和其他 β-受体阻滞剂经常在水体中被检测到,这引发了人们对其对非目标水生生物的潜在风险的担忧。这项工作强调了评估药物的环境风险的重要性,并呼吁提供更全面的生态毒性数据以了解它们对水生生态系统的全部影响 (Godoy, Kummrow, & Pamplin, 2015).

在癌症治疗中的潜力

新兴的研究探索了在癌症治疗中使用 β-受体阻滞剂,包括普萘洛尔。普萘洛尔对肾上腺素系统的拮抗作用(调节血压、心率和其他生理过程)也可能抑制参与肿瘤发生、血管生成和肿瘤转移的机制。这表明普萘洛尔作为各种癌症的补充治疗选择的潜力,突出了它通过降低癌细胞增殖率来改善预后的能力。然而,需要进一步的体外和临床研究来充分阐明其在癌症患者中的保护作用 (Peixoto, Pereira, & Oliveira, 2020).

作用机制

Target of Action

The primary target of ®-Propranolol beta-D-glucuronide sodium salt is the enzyme β-glucuronidase . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota . It plays a crucial role in the metabolism of cells, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .

Mode of Action

®-Propranolol beta-D-glucuronide sodium salt serves as a substrate for β-glucuronidase . The compound interacts with β-glucuronidase, which catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of mucopolysaccharides . This results in the production of glucuronic acid and aglycone, leading to different physiological reactions .

Biochemical Pathways

The action of ®-Propranolol beta-D-glucuronide sodium salt affects the biochemical pathways involving β-glucuronidase. The enzyme catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone . This process is part of the larger glucuronidation pathway, which is a major phase II metabolic pathway in the body.

Pharmacokinetics

As a substrate of the multidrug resistance protein 2 (mrp2), it is likely to be transported across extra- and intra-cellular membranes .

Result of Action

The action of ®-Propranolol beta-D-glucuronide sodium salt leads to the production of glucuronic acid and aglycone . Abnormal β-glucuronidase activity, which could be influenced by the compound, is directly related to the occurrence of some malignant tumors and diseases such as liver failure and mucopolysaccharidosis .

生化分析

Biochemical Properties

®-Propranolol beta-D-glucuronide sodium salt plays a crucial role in biochemical reactions, particularly in the detoxification and excretion of propranolol. The compound interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its formation is UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to propranolol, forming the glucuronide conjugate . This interaction is essential for the biotransformation of propranolol, making it more hydrophilic and easier to excrete.

Cellular Effects

®-Propranolol beta-D-glucuronide sodium salt influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of beta-adrenergic receptors, leading to changes in intracellular signaling cascades . Additionally, it may impact the expression of genes involved in drug metabolism and transport, as well as those regulating cellular stress responses. The glucuronide conjugate’s increased solubility also facilitates its transport across cell membranes, influencing cellular uptake and distribution.

Molecular Mechanism

The molecular mechanism of ®-Propranolol beta-D-glucuronide sodium salt involves its interaction with beta-adrenergic receptors and other biomolecules. The compound binds to these receptors, inhibiting their activity and blocking the effects of endogenous catecholamines like adrenaline and noradrenaline . This inhibition leads to a decrease in heart rate and blood pressure. Additionally, the glucuronide conjugate may interact with other enzymes and transporters involved in its metabolism and excretion, further modulating its pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Propranolol beta-D-glucuronide sodium salt can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the glucuronide conjugate is relatively stable under physiological conditions, but it may undergo hydrolysis or other degradation processes over extended periods . These changes can affect its efficacy and safety in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of ®-Propranolol beta-D-glucuronide sodium salt vary with different dosages in animal models. At lower doses, the compound effectively modulates beta-adrenergic receptor activity, leading to therapeutic effects such as reduced heart rate and blood pressure . At higher doses, it may cause adverse effects, including bradycardia, hypotension, and potential toxicity. These threshold effects highlight the importance of dose optimization in preclinical studies.

Metabolic Pathways

®-Propranolol beta-D-glucuronide sodium salt is involved in several metabolic pathways. The primary pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferase enzymes . This reaction converts propranolol into its glucuronide conjugate, enhancing its solubility and excretion. The compound may also interact with other enzymes and cofactors involved in drug metabolism, such as cytochrome P450 enzymes, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of ®-Propranolol beta-D-glucuronide sodium salt within cells and tissues are mediated by various transporters and binding proteins. The compound’s increased solubility facilitates its movement across cell membranes, allowing it to reach target tissues more efficiently . Transporters such as multidrug resistance-associated proteins (MRPs) may play a role in its cellular uptake and efflux, influencing its localization and accumulation within different compartments.

Subcellular Localization

The subcellular localization of ®-Propranolol beta-D-glucuronide sodium salt can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the endoplasmic reticulum or lysosomes, where it can interact with enzymes and other biomolecules involved in its metabolism and excretion. This localization can influence its pharmacological effects and overall efficacy.

属性

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKYDLRSXKTYLZ-ABDGRLCTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28NNaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858344
Record name Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87102-70-3
Record name Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。